molecular formula C23H22N2O5 B2645537 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide CAS No. 946244-12-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide

Cat. No.: B2645537
CAS No.: 946244-12-8
M. Wt: 406.438
InChI Key: GROKGRHWMUYFTB-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide is a tetrahydroquinoline (THQ) derivative featuring a furan-2-carbonyl group at the 1-position and a 2,4-dimethoxybenzamide moiety at the 7-position. The THQ core is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate biological targets such as opioid receptors .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-17-9-10-18(21(14-17)29-2)22(26)24-16-8-7-15-5-3-11-25(19(15)13-16)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROKGRHWMUYFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine. This intermediate is subsequently acylated with 2,4-dimethoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the benzamide can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a dimethoxybenzamide structure. Its molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with notable functional groups that contribute to its biological activity.

Key Structural Features:

  • Furan Ring: Known for its role in various biological activities.
  • Tetrahydroquinoline Moiety: Associated with neuroprotective effects.
  • Dimethoxybenzamide Group: Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the furan-2-carbonyl precursor through cyclization methods. Subsequent reactions involve coupling with the tetrahydroquinoline and dimethoxybenzamide components under controlled conditions to ensure high yield and purity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The furan ring and sulfonamide group are known to inhibit enzyme activity by binding to active sites, potentially disrupting various metabolic pathways.

Biological Pathways Affected:

  • Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects: Modulation of neurotransmitter levels.

Pharmacological Studies

Recent studies have highlighted the anti-inflammatory and analgesic properties of this compound. For instance:

  • Anti-inflammatory Activity: Research indicates that this compound significantly reduces inflammation in animal models by inhibiting the expression of COX-2 and other inflammatory mediators .
  • Analgesic Effects: In pain models, it demonstrated efficacy comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyFindings
Sayed et al. (2022)Reported significant anti-inflammatory effects in rodent models .
Denisova et al. (2021)Demonstrated analgesic properties through modulation of pain pathways.
Lipin et al. (2020)Highlighted neuroprotective effects in vitro against oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

A. Substituents at Position 7

  • Target Compound : 2,4-Dimethoxybenzamide (electron-donating methoxy groups).
  • Compound: 2,4-Dimethylbenzenesulfonamide (electron-withdrawing methyl groups and sulfonamide functionality). Methoxy groups in the target compound increase polarity, which may improve aqueous solubility relative to the methyl groups in .

B. Substituents at Position 1

  • Target Compound : Furan-2-carbonyl (heteroaromatic, moderate lipophilicity).
  • Compound (14d) : Naphthalen-2-ylmethyl and butyryl (bulky aromatic/aliphatic groups).
    • The naphthalene moiety in 14d enhances hydrophobic interactions but may reduce metabolic stability due to increased molecular weight and steric hindrance .
  • Compound: Isobutyryl (aliphatic, highly lipophilic).
Molecular Properties
Compound Substituent (Position 1) Substituent (Position 7) Molecular Weight (g/mol) Key Features
Target Compound Furan-2-carbonyl 2,4-Dimethoxybenzamide ~420 (estimated) High polarity, π-π interactions
Compound Furan-2-carbonyl 2,4-Dimethylbenzenesulfonamide Not reported Enhanced H-bond acceptor capacity
14d () Naphthalen-2-ylmethyl Sulfamide Not reported High hydrophobicity, bulkier
Compound Isobutyryl 4-(tert-Butyl)benzamide 378.51 High lipophilicity
Pharmacological Implications
  • Target vs. Compound : The methoxy groups in the target compound may improve solubility and reduce CYP450-mediated metabolism compared to the methyl groups in , which could enhance bioavailability .
  • Target vs. 14d () : The absence of a sulfamide group in the target compound may reduce μ-opioid receptor (MOR) affinity, as sulfamide derivatives like 14d are optimized for MOR interactions .
  • Target vs. Compound : The furan-2-carbonyl group in the target compound offers a balance between lipophilicity and polarity, whereas the isobutyryl group in prioritizes membrane permeability over target specificity .

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